molecular formula C18H19N7O B6454505 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine CAS No. 2549023-30-3

2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine

Cat. No.: B6454505
CAS No.: 2549023-30-3
M. Wt: 349.4 g/mol
InChI Key: IDXGGRHJYNRXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core linked to a piperazine ring, which is further connected to an imidazo[1,2-b]pyridazine moiety. This compound is of significant interest due to its potential pharmacological applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine typically involves multi-step organic synthesis The process begins with the preparation of the imidazo[1,2-b]pyridazine core, which is then functionalized to introduce the cyclopropyl groupThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s pharmacological properties .

Mechanism of Action

The mechanism of action of 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific bonds and interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine apart is its unique combination of structural elements, which confer specific pharmacological properties. The presence of the cyclopropyl group, the imidazo[1,2-b]pyridazine moiety, and the piperazine ring all contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-17(23-8-10-24(11-9-23)18-19-6-1-7-20-18)14-4-5-16-21-15(13-2-3-13)12-25(16)22-14/h1,4-7,12-13H,2-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXGGRHJYNRXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.